molecular formula C10H10N4NaO7P B13879744 Inosine-3',5'-cyclic-monophosphate sodium

Inosine-3',5'-cyclic-monophosphate sodium

Katalognummer: B13879744
Molekulargewicht: 352.17 g/mol
InChI-Schlüssel: NXWQZRSAJCXYBP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inosine-3’,5’-cyclic-monophosphate sodium is a cyclic nucleotide that plays a crucial role in various biochemical processes. It is a derivative of inosine monophosphate and is often used in scientific research to study the specificity and activity of cyclic purines. The compound is known for its involvement in signal transduction pathways and its potential as a second messenger in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of inosine-3’,5’-cyclic-monophosphate sodium typically involves the cyclization of inosine monophosphate. This process can be achieved through chemical or enzymatic methods. The chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic structure .

Industrial Production Methods: Industrial production of inosine-3’,5’-cyclic-monophosphate sodium may involve large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through various chromatographic techniques and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Inosine-3’,5’-cyclic-monophosphate sodium can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inosine derivatives and modified cyclic nucleotides that can be used for further biochemical studies .

Wissenschaftliche Forschungsanwendungen

Inosine-3’,5’-cyclic-monophosphate sodium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of inosine-3’,5’-cyclic-monophosphate sodium involves its role as a second messenger in cellular processes. It is synthesized by soluble guanylyl cyclase in response to specific stimuli such as hypoxia. The compound then activates various molecular targets, including Rho kinase, which plays a role in vascular contraction. This pathway is crucial for understanding the physiological effects of inosine-3’,5’-cyclic-monophosphate sodium in different tissues .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H10N4NaO7P

Molekulargewicht

352.17 g/mol

IUPAC-Name

sodium;9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

InChI

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1

InChI-Schlüssel

NXWQZRSAJCXYBP-UHFFFAOYSA-M

Kanonische SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.